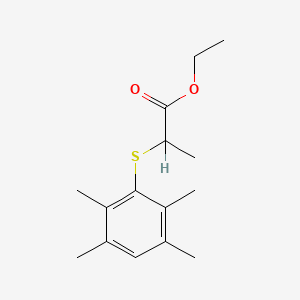
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- is an organic compound with the molecular formula C10H18O2. This compound is characterized by its bicyclic structure, which includes an oxygen atom in the ring, making it an oxabicyclo compound. It is a colorless liquid with a molecular weight of 170.25 g/mol and is soluble in water and common organic solvents such as ethanol and dimethylformamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes oxidation to form cyclohexanol.
Epoxidation: Cyclohexanol is then subjected to an epoxidation reaction to produce 1,2-epoxycyclohexane.
Methanol Reaction: Finally, 1,2-epoxycyclohexane is reacted with methanol to generate 7-Oxabicyclo(4.1.0)heptane-3-methanol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in well-ventilated reactors with appropriate temperature and pressure controls to ensure high yield and purity. Safety measures are also in place to handle the compound, as it may be irritating to the eyes and skin .
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis to form epoxides and other derivatives.
Biology: The compound is used in the synthesis of biologically active molecules, which can be studied for their effects on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1,2-epoxy-:
Cyclohexene 1-oxide: Another epoxide derivative of cyclohexene.
Tetramethyleneoxirane: A related oxirane compound with a similar bicyclic structure.
Uniqueness
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- is unique due to its specific substitution pattern and the presence of the methanol group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
71242-69-8 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3 |
Clave InChI |
HSMACHQZLSQBIN-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1O2)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







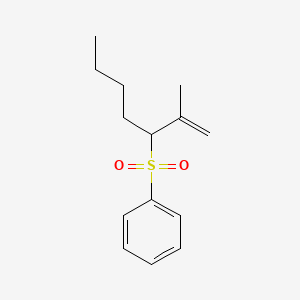
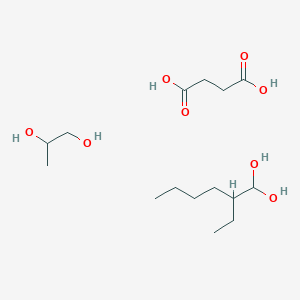
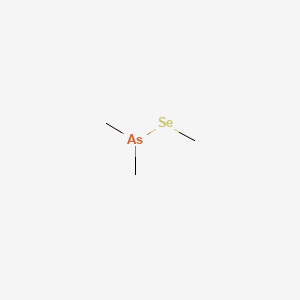
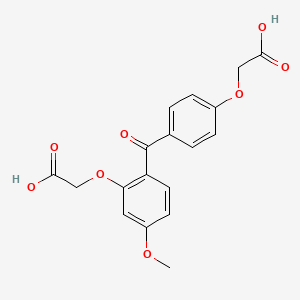
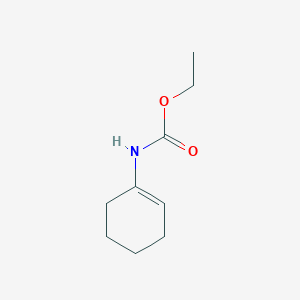
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

